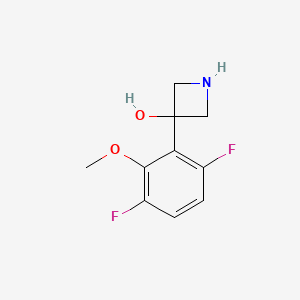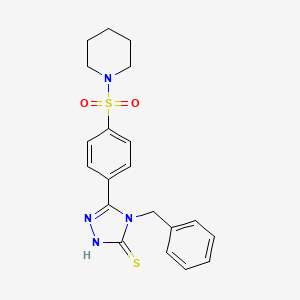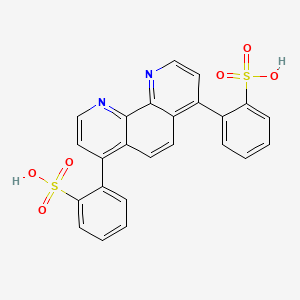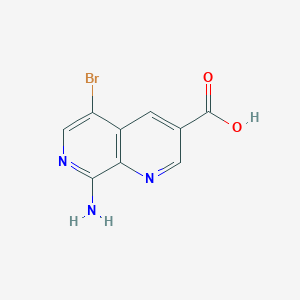![molecular formula C8H13NO2S B11764452 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B11764452.png)
4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4λ6-thia-9-azatricyclo[53002,6]decane 4,4-dioxide is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide typically involves multiple steps, including cyclization and oxidation reactions. One common method involves the cyclization of a precursor molecule followed by oxidation to introduce the dioxide functionality. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the tricyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Applications De Recherche Scientifique
4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-thia-6-azatricyclo[5.3.1.13,9]dodecan-5-imine: Another tricyclic compound with similar structural features.
Bicyclic isothioureas: Compounds like 2-amino-2-thiazoline and 2-amino-5,6-dihydro-4H-1,3-thiazine.
Uniqueness
4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide stands out due to its specific tricyclic structure and the presence of the dioxide functionality. This unique combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H13NO2S |
|---|---|
Poids moléculaire |
187.26 g/mol |
Nom IUPAC |
4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide |
InChI |
InChI=1S/C8H13NO2S/c10-12(11)3-7-5-1-9-2-6(5)8(7)4-12/h5-9H,1-4H2 |
Clé InChI |
LBQQGBFFFJZGFU-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(CN1)C3C2CS(=O)(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B11764376.png)

![2-Azabicyclo[2.2.2]octan-5-one](/img/structure/B11764387.png)
![2-Chloro-4-nitrodibenzo[b,d]furan](/img/structure/B11764398.png)

![4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B11764409.png)



![1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11764433.png)




